Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate
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Overview
Description
ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group and an indene-derived moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE typically involves multiple steps. One common method includes the bromination of a phenoxyacetate precursor, followed by the introduction of the indene-derived moiety through a condensation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Oxidation and Reduction: The indene moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxyacetates, while oxidation reactions may produce oxidized indene derivatives.
Scientific Research Applications
ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The brominated phenoxy group and the indene-derived moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-methylpropanoate: Similar in having a brominated ethyl ester group.
Indole derivatives: Share the indene-derived moiety and have diverse biological activities.
Uniqueness
ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE is unique due to its combination of a brominated phenoxy group and an indene-derived moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C22H19BrO6 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]acetate |
InChI |
InChI=1S/C22H19BrO6/c1-3-27-18-11-13(10-17(23)22(18)29-12-19(24)28-4-2)9-16-20(25)14-7-5-6-8-15(14)21(16)26/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
BKUYUMUNEZKKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC(=O)OCC |
Origin of Product |
United States |
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